molecular formula C13H19ClN2O3S B11767654 N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B11767654
M. Wt: 318.82 g/mol
InChI Key: BQCFBZMUYQFOOD-UHFFFAOYSA-N
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Description

N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with benzylsulfonyl chloride to form N-(benzylsulfonyl)piperidine. This intermediate is then reacted with 4-carboxamide to yield the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(benzylsulfonyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

N-(Benzylsulfonyl)piperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C13H19ClN2O3S

Molecular Weight

318.82 g/mol

IUPAC Name

N-benzylsulfonylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C13H18N2O3S.ClH/c16-13(12-6-8-14-9-7-12)15-19(17,18)10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H

InChI Key

BQCFBZMUYQFOOD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NS(=O)(=O)CC2=CC=CC=C2.Cl

Origin of Product

United States

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